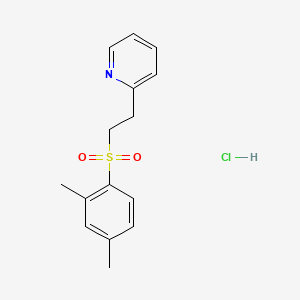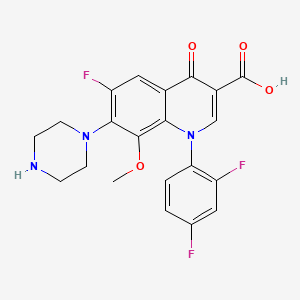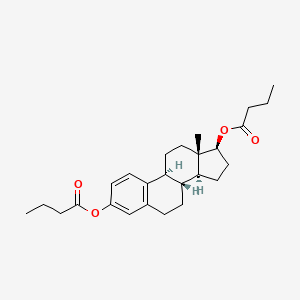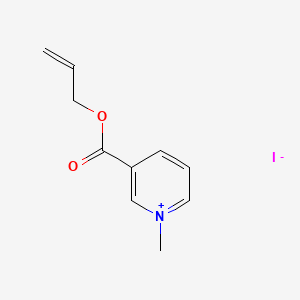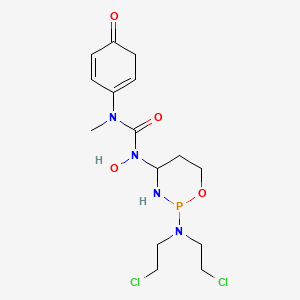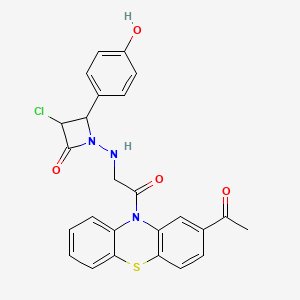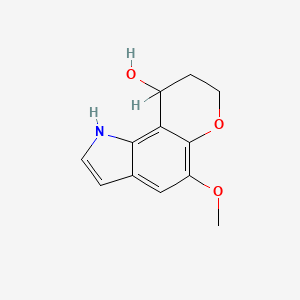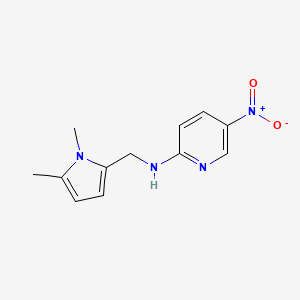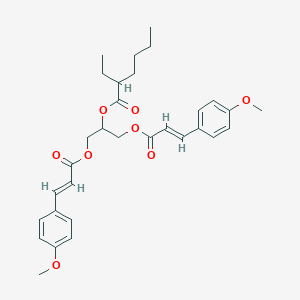
Glyceryl ethylhexanoate dimethoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl ethylhexanoate dimethoxycinnamate is a chemical compound with the molecular formula C22H34O8 . It is known for its applications in various fields, particularly in cosmetics and personal care products. This compound is a derivative of cinnamic acid and is often used for its UV-absorbing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl ethylhexanoate dimethoxycinnamate typically involves the esterification of glyceryl ethylhexanoate with dimethoxycinnamic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through various techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Glyceryl ethylhexanoate dimethoxycinnamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Glyceryl ethylhexanoate dimethoxycinnamate has a wide range of applications in scientific research, including:
Chemistry: Used as a UV-absorbing agent in various chemical formulations.
Biology: Studied for its potential effects on biological systems, particularly in relation to UV protection.
Medicine: Investigated for its potential use in sunscreen formulations and other dermatological applications.
Mechanism of Action
The mechanism of action of glyceryl ethylhexanoate dimethoxycinnamate primarily involves its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat .
Comparison with Similar Compounds
Similar Compounds
Ethylhexyl methoxycinnamate: Another UV-absorbing compound commonly used in sunscreens.
Butyl methoxydibenzoylmethane: Known for its broad-spectrum UV protection.
Octocrylene: Often used in combination with other UV filters for enhanced protection.
Uniqueness
Glyceryl ethylhexanoate dimethoxycinnamate is unique due to its specific molecular structure, which provides effective UV absorption while being less likely to cause skin irritation compared to some other UV filters. Its combination of glyceryl and cinnamate moieties offers a balance of hydrophilic and lipophilic properties, making it suitable for various formulations .
Properties
CAS No. |
140208-36-2 |
|---|---|
Molecular Formula |
C31H38O8 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
1,3-bis[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy]propan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C31H38O8/c1-5-7-8-25(6-2)31(34)39-28(21-37-29(32)19-13-23-9-15-26(35-3)16-10-23)22-38-30(33)20-14-24-11-17-27(36-4)18-12-24/h9-20,25,28H,5-8,21-22H2,1-4H3/b19-13+,20-14+ |
InChI Key |
PUTRBZSYFDJTMN-IWGRKNQJSA-N |
Isomeric SMILES |
CCCCC(C(=O)OC(COC(=O)/C=C/C1=CC=C(C=C1)OC)COC(=O)/C=C/C2=CC=C(C=C2)OC)CC |
Canonical SMILES |
CCCCC(CC)C(=O)OC(COC(=O)C=CC1=CC=C(C=C1)OC)COC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


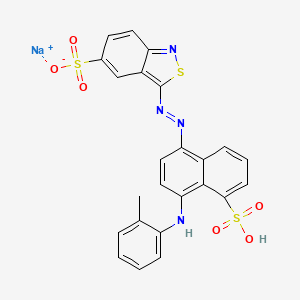
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
